2-(2,4-dichlorophenoxy)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
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Overview
Description
2-(2,4-dichlorophenoxy)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a synthetic organic compound that may have applications in various fields such as medicinal chemistry, agricultural chemistry, or materials science. The compound’s structure suggests it could interact with biological systems or act as a precursor for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide typically involves the following steps:
Formation of 2-(2,4-dichlorophenoxy)acetic acid: This can be achieved by reacting 2,4-dichlorophenol with chloroacetic acid under basic conditions.
Synthesis of 2-oxo-1,2,3,4-tetrahydroquinoline: This intermediate can be synthesized through a Pictet-Spengler reaction involving an appropriate aldehyde and aniline derivative.
Coupling Reaction: The final step involves coupling the two intermediates using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions could target the carbonyl group in the quinoline ring, potentially forming tetrahydroquinoline derivatives.
Substitution: The dichlorophenoxy group may participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide may have applications in:
Medicinal Chemistry: Potential use as a pharmacophore in drug design, targeting specific enzymes or receptors.
Agricultural Chemistry: Possible use as a herbicide or pesticide due to its phenoxyacetic acid moiety.
Materials Science: Could be used in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action would depend on the specific application:
Biological Systems: The compound may interact with enzymes or receptors, inhibiting or activating specific biological pathways.
Agricultural Use: It may disrupt plant growth by mimicking natural plant hormones or interfering with essential metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-dichlorophenoxy)acetic acid: A well-known herbicide.
Quinoline derivatives: Commonly used in medicinal chemistry for their biological activity.
Uniqueness
2-(2,4-dichlorophenoxy)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide combines the structural features of both phenoxyacetic acid and quinoline, potentially offering unique biological or chemical properties not found in simpler analogs.
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O3/c18-11-2-5-15(13(19)8-11)24-9-17(23)20-12-3-4-14-10(7-12)1-6-16(22)21-14/h2-5,7-8H,1,6,9H2,(H,20,23)(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OILWKEJEEKWORU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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